![molecular formula C31H23ClN4O4 B14417291 N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide CAS No. 83588-56-1](/img/structure/B14417291.png)
N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include hydrazine, phenyl isocyanate, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings .
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(methylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide
- **N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(ethylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide
Uniqueness
N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
83588-56-1 |
|---|---|
Molekularformel |
C31H23ClN4O4 |
Molekulargewicht |
551.0 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide |
InChI |
InChI=1S/C31H23ClN4O4/c1-40-27-16-11-20(30(38)33-22-8-3-2-4-9-22)18-26(27)35-36-28-24-10-6-5-7-19(24)17-25(29(28)37)31(39)34-23-14-12-21(32)13-15-23/h2-18,35H,1H3,(H,33,38)(H,34,39) |
InChI-Schlüssel |
GLTBRGIRAZLJKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NN=C3C4=CC=CC=C4C=C(C3=O)C(=O)NC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14417217.png)
![Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)](/img/structure/B14417224.png)
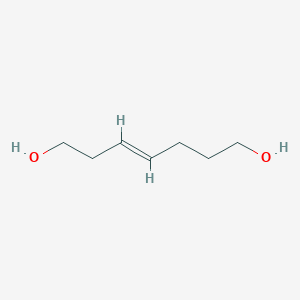
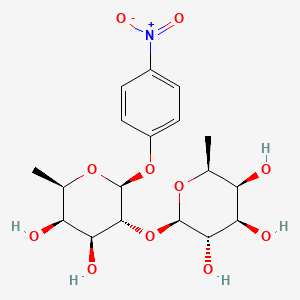
![N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine](/img/structure/B14417248.png)
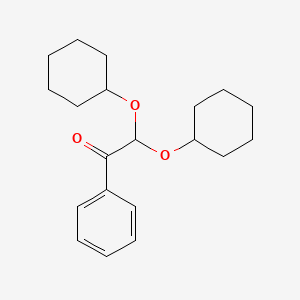
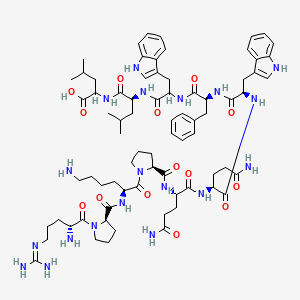
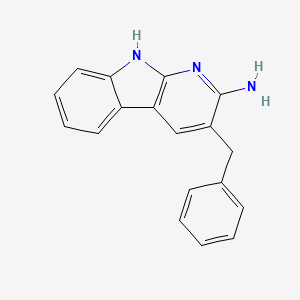
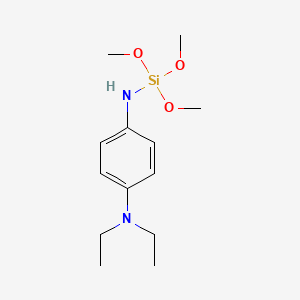
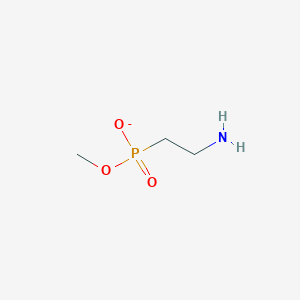
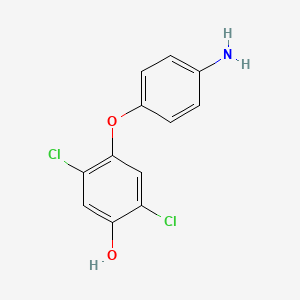
![4-[1-(2-Aminoanilino)ethylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14417309.png)
